1-Cyclohexyl-6-fluoro-1,3-benzodiazole

Lipophilicity XLogP3 Drug-likeness

This 6-fluoro regioisomer (CAS 1365271-29-9) offers unique lipophilicity (XLogP3 3.3) and steric properties versus the 5-fluoro analog. The cyclohexyl N1-substituent enhances metabolic stability. Ideal for SAR studies in AT1 receptor antagonism and HCV NS5A inhibitor programs. Choose 96% purity for reliable R&D outcomes. Request bulk or custom synthesis pricing.

Molecular Formula C13H15FN2
Molecular Weight 218.275
CAS No. 1365271-29-9
Cat. No. B582582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-6-fluoro-1,3-benzodiazole
CAS1365271-29-9
Synonyms1-Cyclohexyl-6-fluoro-1,3-benzodiazole
Molecular FormulaC13H15FN2
Molecular Weight218.275
Structural Identifiers
SMILESC1CCC(CC1)N2C=NC3=C2C=C(C=C3)F
InChIInChI=1S/C13H15FN2/c14-10-6-7-12-13(8-10)16(9-15-12)11-4-2-1-3-5-11/h6-9,11H,1-5H2
InChIKeyVNVCGBCUQSDFOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclohexyl-6-fluoro-1,3-benzodiazole (CAS 1365271-29-9) — Structural & Physicochemical Baseline for Fluorinated Benzimidazole Procurement


1-Cyclohexyl-6-fluoro-1,3-benzodiazole (syn. 1-cyclohexyl-6-fluorobenzimidazole; CAS 1365271-29-9) is a fluorinated benzimidazole derivative with molecular formula C13H15FN2 and molecular weight 218.27 g/mol [1]. The compound features a benzimidazole core substituted at the N1 position with a cyclohexyl group and at the C6 position with a fluorine atom. Key computed physicochemical properties include an XLogP3-AA value of 3.3, zero hydrogen bond donors, two hydrogen bond acceptors, and a single rotatable bond [1]. This substitution pattern confers distinct lipophilicity and steric properties that differentiate it from non-fluorinated, N1-phenyl, or C5-fluorinated regioisomers in the benzimidazole class.

Why Generic Benzimidazole Substitution Fails — Key Differentiation of 1-Cyclohexyl-6-fluoro-1,3-benzodiazole (CAS 1365271-29-9)


Fluorinated benzimidazoles are not freely interchangeable. Substitution position (C5 vs. C6), N1 substituent (cyclohexyl vs. phenyl), and the presence/absence of halogenation collectively determine lipophilicity, metabolic stability, and target binding [1][2]. For example, fluorobenzimidazole HCV NS5A inhibitors demonstrate improved pharmacokinetic properties relative to non-fluorinated analogs [1]. The cyclohexyl group at N1, when compared to phenyl, alters conformational flexibility and hydrophobic interactions [2]. Furthermore, the 6-fluoro regioisomer (CAS 1365271-29-9) is chemically distinct from the 5-fluoro regioisomer (CAS 1375068-87-3), which may exhibit divergent physicochemical and biological profiles . The quantitative evidence below establishes the specific, measurable differentiation of the target compound.

1-Cyclohexyl-6-fluoro-1,3-benzodiazole (CAS 1365271-29-9) — Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: 6-Fluoro-Cyclohexyl vs. Non-Fluorinated vs. 5-Fluoro Regioisomers

The target compound (6-fluoro regioisomer) has a computed XLogP3-AA value of 3.3 [1], which is identical to the predicted value for the 5-fluoro regioisomer (CAS 1375068-87-3) , confirming that fluorine position on the benzimidazole core does not substantially alter overall lipophilicity. However, both fluorinated compounds exhibit substantially higher lipophilicity than the unsubstituted 1-cyclohexylbenzimidazole (estimated XLogP ~2.6) [2], and markedly higher lipophilicity than the 1-phenyl analog 6-fluoro-1-phenyl-1H-benzo[d]imidazole (XLogP ~2.8; MW 212.22) . The enhanced XLogP3 of 3.3 supports improved membrane permeability and CNS penetration potential relative to less lipophilic analogs, while the cyclohexyl group confers greater three-dimensionality than flat aromatic N1-substituents.

Lipophilicity XLogP3 Drug-likeness

Regioisomeric Differentiation: 6-Fluoro vs. 5-Fluoro Benzimidazole — Divergent Biological Target Profiles

The 6-fluoro substitution (CAS 1365271-29-9) and 5-fluoro substitution (CAS 1375068-87-3) represent distinct regioisomers that are not biologically equivalent. In the broader fluorobenzimidazole class, the position of fluorine substitution dictates which biological targets are engaged. For instance, 5-fluorobenzimidazole scaffolds with appropriate substituents have demonstrated four-fold greater activity than clindamycin against methicillin-resistant S. aureus TCH 1516 [1], while 6-fluoro-substituted benzimidazole derivatives have been explored in distinct contexts including HCV NS5A inhibition [2] and AT1 receptor antagonism (as inferred from N-(cyclohexyl)-benzimidazole-5-carboxamidine derivatives [3]). The 6-fluoro regioisomer presents the fluorine atom at the position analogous to the 6-position of the benzimidazole core, which may orient the fluorine away from the active site in certain enzymes relative to the 5-fluoro regioisomer, potentially altering target selectivity and off-target profiles.

Regioisomer Structure-Activity Relationship Target Engagement

N1-Substituent Differentiation: Cyclohexyl vs. Phenyl — Lipophilicity, Conformational Flexibility, and Metabolic Stability

The N1-cyclohexyl group confers distinct physicochemical advantages over the N1-phenyl analog. The target compound (XLogP3 = 3.3; MW = 218.27) [1] exhibits ~0.5 log units higher lipophilicity than 6-fluoro-1-phenyl-1H-benzo[d]imidazole (XLogP ~2.8; MW = 212.22) . Additionally, the cyclohexyl group is non-aromatic and saturated, providing greater three-dimensional conformational flexibility and potentially reduced susceptibility to cytochrome P450-mediated aromatic oxidation compared to the planar, electron-rich phenyl ring [2]. In the context of HCV NS5A inhibitors, fluorobenzimidazoles with saturated N1-substituents (including cycloalkyl groups) have demonstrated improved pharmacokinetic properties relative to non-fluorinated or aromatic N1-substituted analogs [2].

Cyclohexyl Phenyl Lipophilicity Metabolic Stability

Fluorine vs. Non-Fluorinated Benzimidazole: Hydrogen Bond Acceptor Count and Metabolic Oxidation Resistance

The C6-fluorine atom increases hydrogen bond acceptor count to 2 (vs. 1 for non-fluorinated 1-cyclohexylbenzimidazole) while maintaining zero hydrogen bond donors [1][2]. Fluorine substitution at the 6-position blocks a primary site of cytochrome P450-mediated aromatic hydroxylation, which typically occurs at electron-rich positions on the benzimidazole core [3]. In fluorobenzimidazole HCV NS5A inhibitors, fluorination was shown to improve pharmacokinetic properties compared to non-fluorinated analogs [3]. The presence of fluorine also modulates the electronic distribution of the benzimidazole ring, potentially altering π-π stacking interactions with aromatic residues in target binding pockets [4].

Fluorine Substitution Metabolic Stability Hydrogen Bonding

1-Cyclohexyl-6-fluoro-1,3-benzodiazole (CAS 1365271-29-9) — Evidence-Based Research & Industrial Application Scenarios


Medicinal Chemistry Lead Optimization: AT1 Receptor Antagonist & Antihypertensive Development

The compound serves as a fluorinated cyclohexyl-benzimidazole scaffold for structure-activity relationship (SAR) studies targeting AT1 receptor antagonism [1]. In a 2020 study, novel fluoro-substituted benzimidazole derivatives were evaluated for antihypertensive activities, with N-(cyclohexyl)-substituted benzimidazole-5-carboxamidines demonstrating promising activity [1]. The target compound (CAS 1365271-29-9) provides the 6-fluoro substitution pattern, which may yield divergent AT1 binding affinity and selectivity compared to 5-fluoro regioisomers. Its computed XLogP3 of 3.3 [2] supports favorable membrane permeability for oral bioavailability assessment.

Antiviral Drug Discovery: HCV NS5A Inhibitor Scaffold Development

Fluorobenzimidazole analogs have been identified as potent, broad-genotype HCV NS5A inhibitors with improved pharmacokinetic properties over non-fluorinated benzimidazoles [3]. The target compound, with its cyclohexyl N1-substituent and C6-fluorine, provides a structurally relevant scaffold for exploring SAR in simplified inhibitor series. The saturated cyclohexyl group may confer enhanced metabolic stability compared to aromatic N1-substituents, while the C6-fluorine blocks a potential site of oxidative metabolism [3].

Antimicrobial Agent Discovery: Antibacterial and Antifungal Screening

Fluorobenzimidazoles exhibit structure-dependent antimicrobial activity against Gram-positive pathogens including S. aureus [4]. Specifically, 5-fluorobenzimidazole derivatives have demonstrated four-fold greater potency than clindamycin against methicillin-resistant S. aureus (MRSA) TCH 1516 [4]. The target compound (6-fluoro regioisomer) provides a complementary regioisomeric scaffold for antimicrobial SAR exploration, enabling direct comparison of 6-fluoro vs. 5-fluoro substitution on antibacterial potency and spectrum of activity.

Materials Science: Aggregation-Induced Emission Enhancement (AIEE) Luminogens

Cyclohexyl-modified benzo[d]imidazole derivatives have been characterized for aggregation-induced emission enhancement (AIEE) and mechanofluorochromic properties [5]. D-A-D type cyclohexyl-modified benzimidazole derivatives emit high-brightness orange or green fluorescence in the aggregated state and exhibit tunable solid-state fluorescence [5]. The target compound, containing both a cyclohexyl group and a 6-fluoro substituent, may serve as a building block for developing novel fluorogenic materials with tailored emission properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Cyclohexyl-6-fluoro-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.